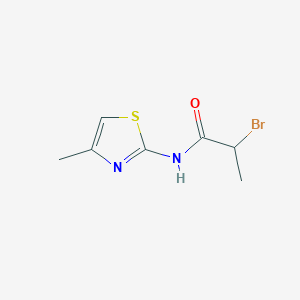

2-bromo-N-(4-methyl-1,3-thiazol-2-yl)propanamide

Beschreibung

Chemical Name: 2-Bromo-N-(4-methyl-1,3-thiazol-2-yl)propanamide CAS Number: 879609-86-6 Molecular Formula: C₇H₉BrN₂OS Molecular Weight: 249.13 g/mol Synthesis: The compound is synthesized via a reaction between 5-methyl-1,3-thiazol-2-amine and 3-bromopropanoyl chloride in a 5% aqueous Na₂CO₃ solution. The reaction forms a precipitate, which is filtered, washed, and dried for further use . Key Features: The molecule contains a brominated propanamide backbone linked to a 4-methylthiazole ring. The bromine atom enhances electrophilicity, making it a reactive intermediate in organic synthesis, particularly for nucleophilic substitution reactions.

Eigenschaften

IUPAC Name |

2-bromo-N-(4-methyl-1,3-thiazol-2-yl)propanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9BrN2OS/c1-4-3-12-7(9-4)10-6(11)5(2)8/h3,5H,1-2H3,(H,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQKIOXSOJPKEKT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC(=N1)NC(=O)C(C)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9BrN2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60586118 | |

| Record name | 2-Bromo-N-(4-methyl-1,3-thiazol-2-yl)propanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60586118 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

879609-86-6 | |

| Record name | 2-Bromo-N-(4-methyl-1,3-thiazol-2-yl)propanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60586118 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2-bromo-N-(4-methyl-1,3-thiazol-2-yl)propanamide typically involves the bromination of a precursor compound followed by amide formation. One common method involves the reaction of 2-aminothiazole with 2-bromoisobutyryl bromide under controlled conditions . The reaction is carried out in a suitable solvent, such as acetic acid or chloroform, and requires careful temperature control to ensure the desired product is obtained.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to maintain consistent reaction conditions.

Analyse Chemischer Reaktionen

Types of Reactions: 2-bromo-N-(4-methyl-1,3-thiazol-2-yl)propanamide can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols.

Oxidation and Reduction: The thiazole ring can participate in oxidation and reduction reactions, altering the electronic properties of the compound.

Cyclization Reactions: The compound can undergo cyclization to form more complex heterocyclic structures.

Common Reagents and Conditions:

Nucleophiles: Amines, thiols, and other nucleophiles can react with the bromine atom.

Oxidizing Agents: Hydrogen peroxide or other oxidizing agents can be used for oxidation reactions.

Reducing Agents: Sodium borohydride or other reducing agents can be used for reduction reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield various amide derivatives, while oxidation reactions can produce sulfoxides or sulfones.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

1. Antimicrobial Activity

Research has indicated that thiazole derivatives, including 2-bromo-N-(4-methyl-1,3-thiazol-2-yl)propanamide, exhibit significant antimicrobial properties. A study highlighted the potential of thiazole-integrated compounds against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium. The structural features of these compounds contribute to their effectiveness against resistant strains, making them promising candidates for antibiotic development .

2. Anticancer Activity

Thiazole derivatives have been extensively studied for their anticancer properties. Compounds similar to this compound have shown efficacy against a range of cancer cell lines. For instance, thiazole-pyridine hybrids demonstrated superior anti-breast cancer activity compared to standard treatments like 5-fluorouracil . The mechanism of action often involves the induction of apoptosis in cancer cells and the inhibition of tumor growth.

3. Neuroprotective Effects

The neuroprotective potential of thiazole derivatives has also been explored, particularly in the context of neurodegenerative diseases. Compounds that share structural similarities with this compound have been shown to enhance cognitive function and protect neuronal cells from oxidative stress. This is particularly relevant for developing treatments for conditions such as Alzheimer's disease .

Table 1: Summary of Biological Activities

| Activity Type | Related Compounds | Key Findings |

|---|---|---|

| Antimicrobial | Thiazole derivatives | Effective against MRSA and drug-resistant bacteria |

| Anticancer | Thiazole-pyridine hybrids | Induced apoptosis in breast cancer cell lines |

| Neuroprotective | Thiazole derivatives | Improved cognitive function in animal models |

Case Study: Anticancer Efficacy

A significant study investigated the anticancer efficacy of thiazole-based compounds against various cancer cell lines such as PC3 (prostate cancer), MCF-7 (breast cancer), and HepG2 (liver cancer). The results indicated that certain thiazole derivatives exhibited IC50 values lower than those of established chemotherapeutics, suggesting their potential as effective alternatives in cancer treatment .

Case Study: Antimicrobial Resistance

In a recent investigation focusing on antimicrobial resistance, several thiazole derivatives were synthesized and tested against resistant strains of bacteria. The results demonstrated that these compounds not only inhibited bacterial growth but also showed synergistic effects when combined with existing antibiotics, highlighting their potential role in overcoming resistance .

Wirkmechanismus

The mechanism of action of 2-bromo-N-(4-methyl-1,3-thiazol-2-yl)propanamide involves its interaction with biological targets, such as enzymes or receptors. The bromine atom can act as an electrophile, facilitating the formation of covalent bonds with nucleophilic sites on proteins or other biomolecules. This interaction can inhibit enzyme activity or alter protein function, leading to various biological effects .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural Analogues and Derivatives

A systematic comparison with structurally related compounds highlights the impact of substituents on physicochemical properties and reactivity:

Table 1: Comparative Data of Selected Propanamide Derivatives

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) | Key Substituents/Functional Groups |

|---|---|---|---|---|

| 2-Bromo-N-(4-methyl-1,3-thiazol-2-yl)propanamide | C₇H₉BrN₂OS | 249.13 | Not reported | Bromo, 4-methylthiazole |

| N-(4-methyl-1,3-thiazol-2-yl)propanamide (JFP) | C₇H₁₀N₂OS | 170.23 | Not reported | Propanamide, 4-methylthiazole (no bromine) |

| 8d: 3-{[5-(4-Methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(1,3-thiazol-2-yl)propanamide | C₁₅H₁₄N₄O₂S₂ | 354.43 | 135–136 | Oxadiazole sulfanyl, 4-methylphenyl |

| 8g: 3-{[5-(4-Aminophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(5-methyl-1,3-thiazol-2-yl)propanamide | C₁₅H₁₅N₅O₂S₂ | 369.45 | 142–143 | Oxadiazole sulfanyl, 4-aminophenyl |

| 3-Bromo-N-(4-bromophenyl)propanamide | C₉H₉Br₂NO | 321.99 | Not reported | Bromo, 4-bromophenyl |

| 2-Bromo-2-methyl-N-(4-nitrophenyl)propanamide | C₁₀H₁₁BrN₂O₃ | 287.12 | Not reported | Branched bromo, nitro group |

Key Observations

Impact of Bromine Substitution :

- Reactivity: The bromine atom in the target compound facilitates nucleophilic substitution reactions, unlike its non-brominated analogue (JFP) .

- Molecular Weight : Bromination increases molecular weight by ~79 g/mol compared to JFP.

Thiazole and Oxadiazole Hybrids :

- Compound 8d vs. 8g: The replacement of the 4-methylphenyl group (8d) with a 4-aminophenyl group (8g) increases melting point (135–136°C → 142–143°C), likely due to enhanced hydrogen bonding from the amino group .

- Sulfanyl Linkers : Oxadiazole sulfanyl groups in compounds 8d–8h introduce additional heterocyclic complexity, which may improve binding affinity in biological systems .

Aromatic Substitution Effects :

- Electron-Withdrawing Groups : The nitro group in 2-bromo-2-methyl-N-(4-nitrophenyl)propanamide increases electrophilicity compared to the methylthiazole group in the target compound .

- Steric Effects : Bulkier substituents (e.g., 4-bromophenyl in 3-Bromo-N-(4-bromophenyl)propanamide) reduce solubility but enhance thermal stability .

Spectral and Analytical Comparisons

- IR Spectroscopy: The target compound’s carbonyl (C=O) stretch is expected near 1670 cm⁻¹, consistent with similar propanamides .

- NMR Data : Thiazole protons in the target compound resonate near δ 7.5–8.0 ppm (similar to δ 7.56 ppm in ). The methyl group on the thiazole ring appears as a singlet near δ 2.2–2.5 ppm .

Biologische Aktivität

2-bromo-N-(4-methyl-1,3-thiazol-2-yl)propanamide is a compound of interest in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties. This article provides a detailed overview of its biological activity, mechanisms of action, and relevant research findings.

This compound has the molecular formula CHBrNOS and is characterized by the presence of a bromine atom and a thiazole ring. The thiazole moiety is known for its diverse biological activities, making this compound a candidate for further investigation in drug development.

Antimicrobial Properties

Research indicates that compounds with thiazole structures exhibit significant antimicrobial activity. In particular, derivatives of thiazoles have shown effectiveness against various pathogens, including Mycobacterium tuberculosis. The mechanism often involves interaction with bacterial enzymes or disruption of cellular processes essential for bacterial survival .

Anticancer Activity

Studies have highlighted the anticancer potential of thiazole derivatives. For instance, compounds similar to this compound have demonstrated inhibitory effects on cancer cell proliferation through various mechanisms, such as apoptosis induction and cell cycle arrest. The structural features of these compounds are crucial for their efficacy against different cancer types .

The biological activity of this compound is mediated through its interaction with specific molecular targets. These targets may include:

- Enzymes : Inhibition of key enzymes involved in metabolic pathways.

- Receptors : Modulation of receptor activity affecting cell signaling pathways.

The bromine substitution at the aromatic ring enhances the compound's reactivity and affinity towards these targets .

Data Table: Comparison of Biological Activities

| Compound Name | Structure Features | Antimicrobial Activity | Anticancer Activity |

|---|---|---|---|

| This compound | Thiazole ring with bromine | Moderate against M. tuberculosis | Significant against various cancer cell lines |

| 4-Bromo-N-(4-methyl-1,3-thiazol-2-yl)benzamide | Similar thiazole structure | High against E. coli | Potent against breast cancer cells |

| 3-(4-bromo-1H-indol-1-yl)-N-(4-methylthiazol-2(3H)-ylidene)propanamide | Indole and thiazole moieties | Low to moderate activity | High against leukemia cells |

Case Studies

Several studies have investigated the biological effects of thiazole derivatives:

- Antibacterial Activity : A study demonstrated that thiazole derivatives exhibited significant antibacterial activity against M. tuberculosis, with some compounds showing selectivity indices greater than 25 .

- Anticancer Mechanisms : In vitro assays revealed that certain thiazole-containing compounds induced apoptosis in cancer cells by activating caspase pathways and inhibiting Bcl-2 proteins .

Q & A

Q. What are the standard synthetic routes for preparing 2-bromo-N-(4-methyl-1,3-thiazol-2-yl)propanamide?

The compound is synthesized via nucleophilic acyl substitution. A typical procedure involves reacting 5-methyl-1,3-thiazol-2-amine with 3-bromopropanoyl chloride in a 5% aqueous sodium carbonate solution. Manual shaking or stirring for 10–20 minutes yields a precipitate, which is filtered, washed with cold water, and dried. This method ensures high purity and avoids side reactions due to mild conditions .

Q. How is the compound characterized post-synthesis?

Characterization employs spectroscopic and analytical techniques:

- 1H/13C NMR : Chemical shifts confirm the thiazole ring (δ ~6.8–7.2 ppm for aromatic protons) and propanamide backbone (δ ~2.5–3.5 ppm for CH2 and CH3 groups) .

- FT-IR : Stretching vibrations for amide C=O (~1650 cm⁻¹) and C-Br (~600 cm⁻¹) are key identifiers .

- Elemental analysis : Validates molecular formula (C7H9BrN2OS) with <0.4% deviation between calculated and observed values .

Q. What purification methods are effective for isolating the compound?

Precipitation in aqueous Na2CO3 followed by filtration and cold-water washing removes unreacted starting materials. Drying under vacuum yields a purified solid (~95% purity). Recrystallization in ethanol/water mixtures can further enhance purity .

Advanced Research Questions

Q. What reaction mechanisms govern its coupling with nucleophiles like oxadiazole-thiols?

The bromine atom undergoes SN2 substitution with thiolate nucleophiles (e.g., 5-aryl-1,3,4-oxadiazole-2-thiols) in polar aprotic solvents (e.g., DMF). Kinetics studies suggest second-order dependence on both electrophile (2-bromo-propanamide) and nucleophile concentrations, with activation energy influenced by electron-withdrawing substituents on the aryl group .

Q. How can computational modeling predict its reactivity or biological interactions?

- DFT calculations : Optimize geometries and calculate frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attacks .

- Molecular docking : Screens interactions with target enzymes (e.g., alkaline phosphatase) by aligning the thiazole and oxadiazole moieties in active-site pockets .

Q. What role does crystallography play in structural determination?

Single-crystal X-ray diffraction (SC-XRD) with SHELX software refines bond lengths and angles. ORTEP-3 generates thermal ellipsoid diagrams to visualize steric effects and confirm the thiazole-propanamide conformation. High-resolution data (R-factor < 0.05) ensure accuracy .

Q. How do structural modifications influence structure-activity relationships (SAR)?

- Thiazole substitution : Replacing 4-methyl with bulkier groups (e.g., 4-chloro) alters steric hindrance, affecting binding to biological targets .

- Oxadiazole coupling : Electron-deficient aryl groups (e.g., 3-nitrophenyl) enhance electrophilicity, improving reaction rates in substitution reactions .

Q. What experimental approaches analyze substitution reaction kinetics?

- TLC/HPLC monitoring : Tracks reactant consumption and product formation over time.

- Activation parameters : Determined via Arrhenius plots (ΔH‡ and ΔS‡) using rate constants at multiple temperatures .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.